6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 892787-35-8
VCID: VC4807257
InChI: InChI=1S/C29H29FN2O3S/c1-20-8-6-10-22(14-20)18-32-19-28(36(34,35)23-11-7-9-21(2)15-23)29(33)24-16-25(30)27(17-26(24)32)31-12-4-3-5-13-31/h6-11,14-17,19H,3-5,12-13,18H2,1-2H3
SMILES: CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C
Molecular Formula: C29H29FN2O3S
Molecular Weight: 504.62

6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

CAS No.: 892787-35-8

VCID: VC4807257

Molecular Formula: C29H29FN2O3S

Molecular Weight: 504.62

* For research use only. Not for human or veterinary use.

6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one - 892787-35-8

Description

6-Fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. It is notable for its complex molecular structure and potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system.

Key Features:

  • Molecular Formula: C22H26FN3O2S

  • Molecular Weight: Not explicitly stated, but can be calculated based on the molecular formula.

  • Biological Activity: The compound is of interest due to its potential interactions with neurotransmitter systems, which could influence cognitive functions or mood disorders.

Synthesis

The synthesis of 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves multi-step organic reactions. Key methods may include the formation of the quinoline core followed by the introduction of the sulfonyl, piperidinyl, and other functional groups.

Synthesis Steps:

  • Formation of Quinoline Core: This typically involves reactions like the Skraup synthesis.

  • Introduction of Functional Groups: This includes the addition of sulfonyl, piperidinyl, and other groups through various chemical transformations.

Potential Applications

This compound holds promise for various scientific applications, particularly in medicinal chemistry. Its structure suggests potential interactions with neurotransmitter systems, which could be beneficial for treating cognitive disorders or mood-related conditions.

Potential Mechanisms:

  • Neurotransmitter Interactions: The compound may interact with specific receptors in the brain, influencing neurotransmission.

  • Pharmacological Studies: Further research is needed to elucidate the precise mechanisms involved in its biological activity.

Physical Property Analysis:

  • Melting Point: Important for handling and storage.

  • Solubility: Crucial for formulation and delivery in biological systems.

Chemical Reactions

6-Fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can participate in various chemical reactions, influenced by its functional groups. Understanding these reactions is vital for optimizing synthesis conditions and predicting its behavior in biological systems.

Reaction Types:

  • Nucleophilic Substitution: Possible due to the presence of electrophilic centers.

  • Electrophilic Addition: May occur depending on the reaction conditions and reagents used.

CAS No. 892787-35-8
Product Name 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Molecular Formula C29H29FN2O3S
Molecular Weight 504.62
IUPAC Name 6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one
Standard InChI InChI=1S/C29H29FN2O3S/c1-20-8-6-10-22(14-20)18-32-19-28(36(34,35)23-11-7-9-21(2)15-23)29(33)24-16-25(30)27(17-26(24)32)31-12-4-3-5-13-31/h6-11,14-17,19H,3-5,12-13,18H2,1-2H3
Standard InChIKey DOTGOLLOEDFKIA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C
Solubility not available
PubChem Compound 20905251
Last Modified Aug 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator